The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding these methods often include temperature control, reaction times, and purification techniques such as recrystallization or chromatography to isolate the desired product .
The molecular structure of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide can be represented using various structural formulas:
InChI=1S/C24H23ClN6O/c1-17-23(25)18(2)30(28-17)14-13-22(32)27-26-15-20-16-31(21-11-7-4-8-12-21)29-24(20)19-9-5-3-6-10-19/h3-12,15-16H,13-14H2,1-2H3,(H,27,32)/b26-15+
This notation provides insights into the connectivity and stereochemistry of the molecule .
Property | Value |
---|---|
Molecular Formula | C24H23ClN6O |
Molecular Weight | 446.9 g/mol |
Complexity Rating | 636 |
Purity | Typically 95% |
The compound can participate in various chemical reactions typical for amides and pyrazoles:
These reactions are crucial for exploring its potential as a pharmaceutical agent .
The mechanism of action for 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is not fully elucidated but is believed to involve:
Further studies are necessary to clarify its exact mechanisms and therapeutic potential .
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Solubility | Soluble in organic solvents like DMSO |
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under standard lab conditions |
These properties are essential for understanding how the compound behaves in various environments and its suitability for laboratory use .
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has potential applications in several scientific fields:
The ongoing research into pyrazole derivatives continues to reveal new applications and therapeutic potentials for compounds like this one .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: